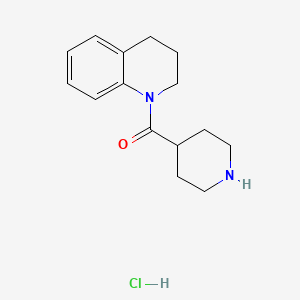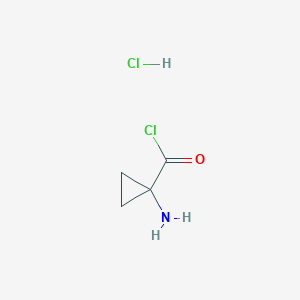
1-Aminocyclopropane-1-carbonyl-chloride hydrochloride
Overview
Description
“1-Aminocyclopropane-1-carbonyl-chloride hydrochloride” is a chemical compound with the CAS Number: 874154-69-5 . It has a molecular weight of 156.01 .
Molecular Structure Analysis
The InChI code for “1-Aminocyclopropane-1-carbonyl-chloride hydrochloride” is 1S/C4H6ClNO.ClH/c5-3(7)4(6)1-2-4;/h1-2,6H2;1H . This code represents the molecular structure of the compound.
Scientific Research Applications
Role in Plant Growth and Development
1-Aminocyclopropane-1-carboxylic acid (ACC), closely related to the queried compound, plays a significant role in plant physiology. It acts as a precursor to ethylene, a hormone regulating various vegetative and developmental processes in plants. Recent studies suggest ACC has a signaling role beyond its function in ethylene biosynthesis. It's involved in regulating plant development, cell wall signaling, and pathogen virulence (Polko & Kieber, 2019). Additionally, ACC's synthesis, conjugation, deamination, transport, and its role as an ethylene-independent signal have been subjects of intense research, highlighting its central role in ethylene biosynthesis and potential applications in agronomy (Vanderstraeten & Van Der Straeten, 2017).
Synthetic Applications
The compound and its derivatives are important in synthesis. For instance, purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid were synthesized, showing the potential for the formation of novel compounds with varied structural configurations (Cetina et al., 2004). Moreover, synthesis methods for cyclopropane carbonyl chloride, an important intermediate, have been improved to achieve higher product purity (Zhang, 2007).
properties
IUPAC Name |
1-aminocyclopropane-1-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO.ClH/c5-3(7)4(6)1-2-4;/h1-2,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKODUQUJMHCRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminocyclopropane-1-carbonyl-chloride hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




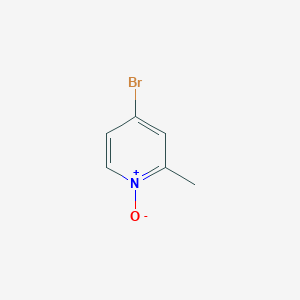
![2-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1396004.png)
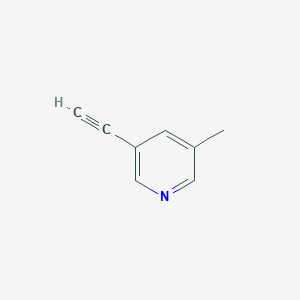
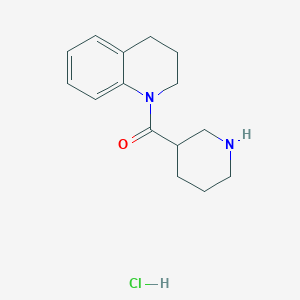
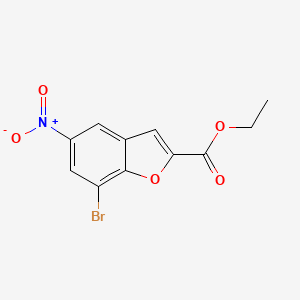
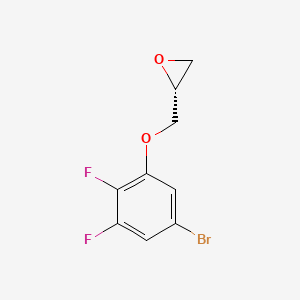

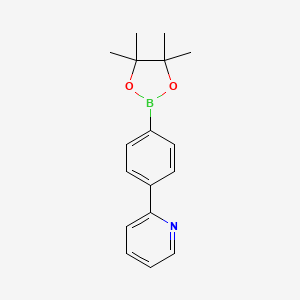
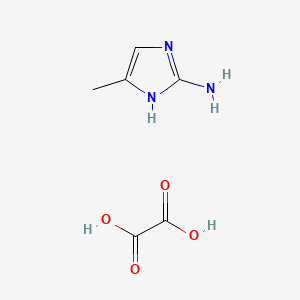
![Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride](/img/structure/B1396019.png)

